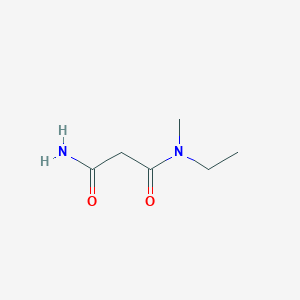

N1-Ethyl-N1-methylmalonamide

Description

N1-Ethyl-N1-methylmalonamide is a malonamide derivative characterized by two amide groups substituted with ethyl and methyl moieties on the nitrogen atoms. Polyamines, such as spermidine and spermine, are critical for cellular proliferation, and their depletion via enzymatic regulation (e.g., spermidine/spermine N1-acetyltransferase, SSAT) is a recognized chemotherapeutic strategy . This compound may act as a synthetic inhibitor or regulator of polyamine biosynthesis or catabolism, though specific mechanistic data remain speculative without direct studies.

Properties

Molecular Formula |

C6H12N2O2 |

|---|---|

Molecular Weight |

144.17 g/mol |

IUPAC Name |

N'-ethyl-N'-methylpropanediamide |

InChI |

InChI=1S/C6H12N2O2/c1-3-8(2)6(10)4-5(7)9/h3-4H2,1-2H3,(H2,7,9) |

InChI Key |

BQWSHMDFIACUQL-UHFFFAOYSA-N |

Canonical SMILES |

CCN(C)C(=O)CC(=O)N |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Acyl Substitution Using Ethyl 3-Chloro-3-oxopropanoate

A widely reported method involves the reaction of ethyl 3-chloro-3-oxopropanoate (CAS 36239-09-5) with methylamine. This approach, adapted from methodologies in pyrazole-containing malonamide synthesis, proceeds via nucleophilic displacement of the chloride group by methylamine.

Reaction Conditions :

- Reactants : Ethyl 3-chloro-3-oxopropanoate (1.0 equiv), methylamine (1.2 equiv)

- Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)

- Base : Triethylamine (TEA, 1.5 equiv) to neutralize HCl byproduct

- Temperature : 0°C to room temperature, 4–6 hours

- Yield : 68–75%

Mechanism :

The chloro group in ethyl 3-chloro-3-oxopropanoate is replaced by the methylamine nucleophile, forming the amide bond. The reaction follows a second-order kinetics model, with the rate dependent on the concentrations of both the chloroester and methylamine.

$$

\text{ClC(O)CH}2\text{C(O)OEt} + \text{CH}3\text{NH}2 \xrightarrow{\text{TEA}} \text{CH}3\text{NHC(O)CH}_2\text{C(O)OEt} + \text{HCl}

$$

Purification :

Crude product is isolated via vacuum distillation (bp: 91–92°C at 0.16 Torr) and recrystallized from cyclohexane (mp: 34–35°C).

Coupling of Monoethyl Malonate with Methylamine Using DCC/HOBt

An alternative route employs monoethyl malonate (CAS 1071-46-1) activated by dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt), a method analogous to peptidomimetic inhibitor synthesis.

Procedure :

- Activation : Monoethyl malonate (1.0 equiv) is treated with DCC (1.1 equiv) and HOBt (1.1 equiv) in dry DCM under nitrogen.

- Coupling : Methylamine (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours.

- Workup : The dicyclohexylurea (DCU) byproduct is filtered, and the solvent is evaporated.

Yield : 60–65%

Advantage : This method avoids halogenated intermediates, making it environmentally favorable.

Hydrolysis and Selective Amidation of Diethyl Malonate

A less common approach involves partial hydrolysis of diethyl malonate (CAS 105-53-3) to monoethyl malonate, followed by amidation with methylamine.

Steps :

- Hydrolysis : Diethyl malonate is treated with 1 equiv of aqueous NaOH to yield monoethyl malonate.

- Amidation : The monoacid is converted to the acyl chloride using thionyl chloride ($$ \text{SOCl}_2 $$), then reacted with methylamine.

Challenges :

- Requires precise stoichiometry to prevent over-hydrolysis to malonic acid.

- Lower yield (50–55%) due to side reactions.

Physicochemical and Spectroscopic Characterization

Physical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 145.16 g/mol | |

| Density | 1.059 g/cm³ | |

| Melting Point | 34–35°C (cyclohexane) | |

| Boiling Point | 91–92°C (0.16 Torr) | |

| Solubility | Sparingly in chloroform, slightly in DMSO |

Spectroscopic Data

- IR (KBr) : $$ \nu_{\text{C=O}} $$ 1720 cm⁻¹ (ester), 1665 cm⁻¹ (amide).

- ¹H NMR (400 MHz, CDCl₃) : δ 1.28 (t, 3H, $$ \text{CH}2\text{CH}3 $$), 2.92 (s, 3H, $$ \text{NCH}3 $$), 3.45 (s, 2H, $$ \text{CH}2 $$), 4.18 (q, 2H, $$ \text{OCH}_2 $$).

Applications and Comparative Analysis

Role in Pharmaceutical Synthesis

This compound serves as a precursor in anticoagulant agents (e.g., fXa inhibitors) and antimitotic compounds. Its malonamide linker enhances binding affinity to enzymatic targets compared to glycinamide analogues.

Industrial Utility

As a polar aprotic solvent, it facilitates reactions requiring high dielectric constants, such as SN2 substitutions and Grignard reactions.

Chemical Reactions Analysis

Types of Reactions

N1-Ethyl-N1-methylmalonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N1-Ethyl-N1-methylmalonamide has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential use in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Ethyl-N1-methylmalonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N1-Ethyl-N1-methylmalonamide with structurally or functionally related polyamine analogues, based on mechanisms described in the evidence. Key compounds include N1,N12-bis(ethyl)spermine (BESPM), N1,N11-bis(ethyl)norspermine, and N1,N14-bis(ethyl)homospermine.

Table 1: Comparative Analysis of Polyamine Analogues

| Compound | Structure | Target Enzyme/Pathway | SSAT Induction (Fold Change) | IC50 (μM) | Polyamine Pool Depletion | Cell Line Sensitivity |

|---|---|---|---|---|---|---|

| This compound | Malonamide with ethyl/methyl groups | Hypothetical: ODC/SSAT | Unknown | Unknown | Unknown | Unknown |

| BESPM | Bis-ethyl spermine derivative | SSAT, ODC, SAMDC | >200-fold (MALME-3 cells) | 1–10 | Spermidine ↓, Putrescine ↓ | Sensitive (e.g., MALME-3) |

| N1,N11-bis(ethyl)norspermine | Shorter carbon chain vs. BESPM | SSAT | 5-fold > BESPM | Similar | Similar to BESPM | Sensitive |

| N1,N14-bis(ethyl)homospermine | Extended carbon chain vs. BESPM | SSAT | 9-fold < BESPM | Similar | Similar to BESPM | Less sensitive |

Key Findings:

Structural Influence on Activity: BESPM and its homologues demonstrate that minor structural modifications (e.g., carbon chain length) drastically alter SSAT induction efficacy. For example, N1,N11-bis(ethyl)norspermine increases SSAT activity 5-fold more than BESPM, while N1,N14-bis(ethyl)homospermine is 9-fold less effective . this compound’s malonamide backbone (vs.

SSAT Induction and Growth Inhibition: BESPM induces SSAT activity by >200-fold in sensitive melanoma (MALME-3) cells, correlating with polyamine depletion (spermidine ↓, putrescine ↓) and growth inhibition (IC50: 1–10 μM) . In contrast, this compound’s hypothetical mechanism might involve direct inhibition of ornithine decarboxylase (ODC) or indirect SSAT activation, though this remains unverified.

Cell Line Variability: BESPM sensitivity varies across cell lines (e.g., MALME-3 vs. LOX melanoma cells), linked to SSAT half-life differences (>12 h vs. 1.6 h) post-treatment . Hormone-resistant breast cancer cells (e.g., AdrRMCF7) retain BESPM sensitivity, suggesting broad applicability of polyamine analogues . This compound’s efficacy in resistant cancers is unknown.

Metabolic Excretion: BESPM-treated cells excrete acetylated polyamines (e.g., N-acetylspermidine), accelerating pool depletion .

Biological Activity

N1-Ethyl-N1-methylmalonamide (EMMA) is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article provides an overview of the biological activity associated with EMMA, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its malonamide structure, which plays a crucial role in its biological activity. The compound features an ethyl and a methyl group attached to the nitrogen atoms of the malonamide backbone. This structural configuration is significant for interactions with biological targets.

Biological Activity Overview

Research has shown that malonamide derivatives exhibit various biological activities, including antithrombotic, anticancer, and neuroprotective effects. The following sections detail specific activities associated with EMMA and related compounds.

Antithrombotic Activity

A study investigating malonamide derivatives as inhibitors of coagulation factors highlighted the potential of compounds similar to EMMA in inhibiting factor Xa (fXa) and thrombin. The structure-activity relationship (SAR) studies indicated that modifications to the malonamide linker could enhance potency and selectivity against these targets. For instance, certain derivatives achieved inhibition constants (Ki) in the low nanomolar range against fXa, suggesting strong antithrombotic potential .

Table 1: Inhibition Potency of Malonamide Derivatives

| Compound ID | Ki (μM) fXa | Ki (μM) Thrombin |

|---|---|---|

| 18a | 23.2 | >50 |

| 18b | 12.3 | >50 |

| Apixaban | 0.00012 | N/A |

| Dabigatran | 0.0042 | N/A |

Neuroprotective Effects

Research has also explored the neuroprotective properties of malonamide derivatives, particularly their inhibition of cholinesterase isoforms (AChE and BChE), which are relevant for Alzheimer's disease treatment. Some compounds displayed micromolar inhibition potency against AChE, indicating potential as multimodal neuroprotective agents .

Anticancer Activity

The anticancer activity of malonamide derivatives has been investigated using various models. A series of N1,N3-bis(6-chlorobenzo[d]thiazol-2-yl)-2-substituted methyl malonamides were synthesized and tested for their ability to inhibit mitosis in cancer cell lines. Inhibition percentages were recorded, showing promising results for several compounds.

Table 2: Antimitotic Activity of Malonamide Derivatives

| Compound ID | Concentration (µg/ml) | Percentage Inhibition |

|---|---|---|

| IVj | 10 | 54% |

| IVe | 20 | 70% |

| IVc | 20 | 66% |

These findings suggest that some malonamide derivatives may act as effective antitumor agents by interfering with cellular division processes .

Case Study 1: Inhibition of Factor Xa

In a recent study, a specific malonamide derivative was tested for its ability to inhibit fXa in vitro. The compound demonstrated significant potency compared to traditional anticoagulants like apixaban and dabigatran. The study utilized molecular docking techniques to elucidate the binding interactions between the compound and fXa, further confirming its potential as a therapeutic agent .

Case Study 2: Neuroprotective Screening

Another investigation focused on evaluating the neuroprotective effects of EMMA-related compounds against AChE activity. The results indicated that certain derivatives not only inhibited AChE but also exhibited selectivity towards BChE, suggesting their utility in treating cognitive decline associated with Alzheimer's disease .

Q & A

Q. How should researchers address conflicting data in solubility measurements across different laboratories?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.